1'-(4-Methoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one
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Overview
Description
1’-(4-Methoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one is a complex organic compound that features a spirocyclic structure This compound is notable for its unique arrangement of a dioxane ring fused to an indole moiety, which is further substituted with a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-Methoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 1-(4-methoxybenzyl)-1H-indole-4-carbaldehyde with diethyl 3-(trimethylsilyl)prop-2-yn-1-ylphosphonate in the presence of lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at low temperatures . This reaction forms the spirocyclic structure through a series of condensation and cyclization steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1’-(4-Methoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in an appropriate solvent such as dichloromethane (DCM).
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
1’-(4-Methoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one has several applications in scientific research:
Biology: It serves as a probe in studying the interactions of spirocyclic compounds with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1’-(4-Methoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The methoxybenzyl group can enhance its binding affinity through hydrophobic interactions and hydrogen bonding. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole
- 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes
Uniqueness
1’-(4-Methoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one is unique due to its spirocyclic structure, which is not commonly found in other similar compounds
Properties
IUPAC Name |
1'-[(4-methoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-15-9-7-14(8-10-15)13-20-17-6-3-2-5-16(17)19(18(20)21)23-11-4-12-24-19/h2-3,5-10H,4,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLUKQWGAJOSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)OCCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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